2,3,3',4,4',5-Hexachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls often involves direct chlorination or coupling reactions, where specific conditions are tailored to achieve the desired chlorination pattern on the biphenyl structure. For compounds similar in structure, such as 2,3,3',4,4',5-Hexachlorobiphenyl, methodologies might include Negishi cross-coupling, which has been utilized for the synthesis of complex organometallic compounds (Speck, Schaarschmidt, & Lang, 2012)(Speck et al., 2012).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the biphenyl core and the positions of chlorine atoms, which influence the physical and chemical properties of the compound. Techniques such as X-ray crystallography provide detailed insights into the molecular conformation, including bond lengths, angles, and the overall geometry of the molecule, contributing to our understanding of its reactivity and interactions (Dhakal, Parkin, & Lehmler, 2019)(Dhakal et al., 2019).
Chemical Reactions and Properties
The chemical behavior of 2,3,3',4,4',5-Hexachlorobiphenyl, including its reactivity and stability, is significantly influenced by the presence and position of chlorine atoms. These compounds undergo various reactions such as oxidative degradation, photochemical reactions, and metabolic transformation, which are crucial for understanding their environmental fate and biological impact (Ariyoshi, Oguri, Koga, Yoshimura, & Funae, 1995)(Ariyoshi et al., 1995).
Scientific Research Applications
Environmental Impact and Degradation
Polychlorinated biphenyls (PCBs) like 2,3,3',4,4',5-hexachlorobiphenyl have been extensively studied for their environmental persistence and toxicity. The induction of aberrant mitosis by PCBs highlights their potential for causing chromosomal disturbances in cells. Research conducted on V79 Chinese hamster cells demonstrated that certain PCB congeners, including pentachlorobiphenyl, which is structurally similar to hexachlorobiphenyl, can induce abnormal chromosomal arrangements, suggesting a possible mechanism for PCB-induced genotoxicity. This activity was found to be more pronounced with ortho-chlorine substitutions and was influenced by the expression of cytochrome P450 enzymes in the cells. Additionally, there was evidence of synergistic activity with other environmental contaminants, which underscores the complex risks associated with PCB exposure in the environment (Jensen et al., 2000).
Bioremediation Efforts
The degradation of toxic PCBs, including those with configurations similar to 2,3,3',4,4',5-hexachlorobiphenyl, by microorganisms, is a critical area of research for environmental remediation. A study on the white-rot fungus Phlebia brevispora demonstrated its capability to degrade various PCB congeners, transforming them into less harmful metabolites. This bioremediation approach is particularly significant for addressing the persistence of PCBs in the environment and mitigating their toxic effects (Kamei et al., 2006).
Advanced Degradation Techniques
Exploring effective methods for the dechlorination and degradation of PCBs is crucial for environmental cleanup efforts. The sodium dispersion method has been investigated for its efficacy in dechlorinating various PCB congeners, including hexachlorobiphenyl. This method involves low-temperature reactions that result in the stepwise removal of chlorine atoms, offering a potential strategy for detoxifying PCB-contaminated sites. Understanding the reaction pathways and products of such dechlorination processes is essential for developing efficient and environmentally friendly PCB degradation technologies (Noma et al., 2007).
Safety And Hazards
- Toxicity : PCBs are considered toxic and have adverse effects on human health, including carcinogenicity, developmental toxicity, and endocrine disruption.
- Environmental Impact : PCBs bioaccumulate in the food chain and pose risks to aquatic ecosystems.
- Regulation : PCBs are banned or restricted in many countries due to their harmful effects.
Future Directions
- Remediation : Continued efforts are needed for PCB cleanup and remediation of contaminated sites.
- Alternatives : Research focuses on developing safer alternatives to replace PCBs in industrial applications.
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMEXLGMKFLQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052706 | |
Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5-Hexachlorobiphenyl | |
CAS RN |
38380-08-4 | |
Record name | PCB 156 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3',4,4',5-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6049M2OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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